4-Benzylnaphthalene-1,2-diol
Description
4-Benzylnaphthalene-1,2-diol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with hydroxyl groups at the 1 and 2 positions and a benzyl group at the 4 position.
Properties
CAS No. |
72261-60-0 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-benzylnaphthalene-1,2-diol |
InChI |
InChI=1S/C17H14O2/c18-16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(16)19/h1-9,11,18-19H,10H2 |
InChI Key |
AIYZGTFFFUPTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C3=CC=CC=C32)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylnaphthalene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate . Another method includes the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of 4-Benzylnaphthalene-1,2-diol typically involves large-scale dihydroxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Benzylnaphthalene-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. For instance, it can act as a nucleophile in substitution reactions or as a reducing agent in redox reactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
4-Allylcatechol (CAS 1126-61-0)
From , -Allylcatechol (C₉H₁₀O₂) shares the diol (catechol) motif but differs in its aromatic system and substituent:
- Aromatic Core: Benzene (4-Allylcatechol) vs. naphthalene (4-Benzylnaphthalene-1,2-diol).
- Substituent : Allyl (C₃H₅) vs. benzyl (C₆H₅CH₂). The benzyl group enhances hydrophobicity and steric bulk compared to the allyl group.
- Applications: 4-Allylcatechol is studied for antioxidant and antimicrobial properties due to its phenolic structure . The benzyl group in 4-Benzylnaphthalene-1,2-diol may similarly modulate biological activity but with altered pharmacokinetics.
Benzyl Alcohol and Derivatives
lists benzyl alcohol and chlorinated/alkylated aromatics (e.g., 1,2-Dichlorobenzene, 2-Methylphenol).
- Solubility : Benzyl alcohol’s polar hydroxyl group improves water solubility compared to 4-Benzylnaphthalene-1,2-diol, where the naphthalene core dominates hydrophobicity.
- Reactivity : Electron-rich benzyl groups in 4-Benzylnaphthalene-1,2-diol may undergo electrophilic substitution more readily than chlorinated analogs like 1,2-Dichlorobenzene .
Naphthalene Derivatives
Compounds like 2-Chloronaphthalene () and naphthalene itself lack diol substituents but provide insights into the naphthalene system’s properties:
- Stability: The diol groups in 4-Benzylnaphthalene-1,2-diol may introduce hydrogen bonding, enhancing thermal stability compared to non-polar 2-Chloronaphthalene.
- Environmental Impact : Chlorinated naphthalenes (e.g., 2-Chloronaphthalene) are persistent pollutants, whereas diol-functionalized derivatives like 4-Benzylnaphthalene-1,2-diol may exhibit lower bioaccumulation due to increased polarity .
Structural and Functional Comparison Table
Key Research Findings and Limitations
- Synthetic Challenges : The benzyl-naphthalene-diol structure may require multi-step synthesis, similar to 4-Allylcatechol’s preparation via allylation of catechol .
- Biological Activity : Diol-containing aromatics like 4-Allylcatechol show radical-scavenging activity, suggesting 4-Benzylnaphthalene-1,2-diol could be explored for similar roles with enhanced lipophilicity .
- Data Gaps: No direct studies on 4-Benzylnaphthalene-1,2-diol were found in the provided evidence. Further experimental work is needed to confirm physicochemical properties and reactivity.
Biological Activity
4-Benzylnaphthalene-1,2-diol (BND) is a compound of increasing interest in biological research due to its diverse pharmacological activities. This article aims to summarize the current understanding of its biological activity, including antibacterial properties, potential anticancer effects, and mechanisms of action.
Chemical Structure and Properties
4-Benzylnaphthalene-1,2-diol is characterized by its naphthalene core with two hydroxyl groups and a benzyl substituent. This structure contributes to its unique chemical reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of BND against various pathogens. For instance, a study demonstrated that BND exhibits significant antibacterial activity against several plant pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy:
| Pathogen | MIC (μmol/L) | Inhibition Rate (%) |
|---|---|---|
| Xanthomonas oryzae | 250-500 | >94% at 500 μmol/L |
| Xanthomonas campestris | 250-500 | 72.28% at 250 μmol/L |
| Pectobacterium carotovorum | 333.75-1335 | 56.72% at 250 μmol/L |
The compound was shown to damage the integrity of bacterial cell membranes, leading to increased permeability and ultimately cell death. Additionally, BND inhibited biofilm formation, a crucial factor in bacterial pathogenicity .
Anticancer Potential
Emerging research suggests that BND may also possess anticancer properties. The compound has been investigated for its ability to inhibit the activity of protein kinases involved in cancer progression. Specifically, it has shown promise in inhibiting Akt signaling pathways, which are critical in many cancers:
- Mechanism of Action : BND appears to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions.
- Case Studies : In vitro studies have demonstrated that BND treatment leads to reduced viability in various cancer cell lines, suggesting its potential as a therapeutic agent .
The biological activity of BND can be attributed to several mechanisms:
- Membrane Disruption : BND's interaction with bacterial membranes leads to increased permeability and cell lysis.
- Inhibition of Signal Transduction : By targeting key signaling pathways such as Akt, BND can interfere with the survival signals in cancer cells.
- Biofilm Disruption : The ability to prevent biofilm formation enhances its effectiveness against persistent infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
